molecular formula C16H22N2S B6628923 1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine

1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine

Cat. No.: B6628923
M. Wt: 274.4 g/mol
InChI Key: GIYKRALUCAHUKA-UHFFFAOYSA-N
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Description

1-N-(1-Benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine is an organic compound characterized by its complex structure, which includes a benzothiophene moiety, a cyclopropyl group, and a diamine functionality

Properties

IUPAC Name

1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2S/c1-12(18(2)14-7-8-14)9-17-10-13-11-19-16-6-4-3-5-15(13)16/h3-6,11-12,14,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYKRALUCAHUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CSC2=CC=CC=C21)N(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine typically involves multiple steps:

    Formation of Benzothiophene Intermediate: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol and suitable carbonyl compounds.

    Alkylation: The benzothiophene intermediate is then alkylated using a suitable alkyl halide to introduce the benzyl group.

    Amine Introduction: The alkylated benzothiophene undergoes a reaction with cyclopropylamine and methylamine under controlled conditions to form the final diamine structure.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Catalysts and automated processes are often employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the amine groups, potentially converting them to secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine sites.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated compounds or other electrophiles in the presence of a base.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Secondary or primary amines.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Biochemical Studies: Used in studies to understand enzyme interactions and receptor binding.

Industry:

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

    Agriculture: May be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of 1-N-(1-benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzothiophene moiety can engage in π-π interactions, while the amine groups can form hydrogen bonds or ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-N-(1-Benzothiophen-3-ylmethyl)-2-N-methylpropane-1,2-diamine
  • 1-N-(1-Benzothiophen-3-ylmethyl)-2-N-cyclopropylpropane-1,2-diamine

Uniqueness: 1-N-(1-Benzothiophen-3-ylmethyl)-2-N-cyclopropyl-2-N-methylpropane-1,2-diamine is unique due to the presence of both cyclopropyl and methyl groups on the diamine, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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